Loxoprofen

概述

描述

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group, which also includes ibuprofen and naproxen . It is commonly used to treat pain and inflammation associated with musculoskeletal and joint disorders . This compound is marketed under various trade names, including Loxonin in Japan, Brazil, and Mexico .

准备方法

Loxoprofen can be synthesized through several methods. One common method involves the reaction of 2-oxocyclopentanecarboxylic acid with 4-bromomethylphenylacetic acid under basic conditions to form the intermediate compound, which is then subjected to cyclization and reduction reactions to yield this compound . Industrial production methods often involve the use of hot-melt extrusion techniques to prepare this compound sodium tablets .

化学反应分析

Loxoprofen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding carboxylic acid derivative.

Reduction: The ketone group in this compound can be reduced to form the corresponding alcohol.

Substitution: This compound can undergo substitution reactions, such as the formation of this compound sodium by reacting with sodium hydroxide.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide . The major products formed from these reactions include this compound sodium and its alcohol derivative .

科学研究应用

Pharmacological Profile

Loxoprofen sodium is a prodrug that converts into an active form in the body, providing effective pain relief with potentially fewer gastrointestinal side effects compared to traditional NSAIDs. It is primarily used for:

- Acute Pain Management : Effective in treating acute low back pain and other musculoskeletal disorders.

- Chronic Pain Conditions : Utilized in managing chronic inflammatory pain, such as that seen in arthritis.

- Postoperative Pain Relief : Applied in postoperative settings to alleviate pain without significant gastrointestinal complications.

Acute Low Back Pain

A randomized controlled trial compared the efficacy of this compound (60 mg three times daily) with diclofenac (50 mg three times daily) in patients with acute low back pain. Results showed that both medications were effective, but this compound demonstrated superior tolerability, with fewer gastrointestinal adverse events reported (25.5% for this compound vs. 36.7% for diclofenac) .

Chronic Inflammatory Pain

Recent observational studies have highlighted the effectiveness of this compound sodium hydrogel patches in managing chronic inflammatory pain. In a four-week real-world study, 93.33% of patients reported effective pain relief, with only a 3.33% relapse rate after treatment cessation . The hydrogel formulation allows for localized delivery, reducing systemic side effects commonly associated with oral NSAIDs.

Upper Respiratory Infections

A study investigated the impact of this compound on recovery from naturally acquired upper respiratory infections. While the results indicated no significant difference in overall recovery time compared to placebo, certain symptoms like severe chills and arthralgia were less frequent in the initial days of treatment . This suggests potential benefits in symptom management during acute phases of respiratory illnesses.

Fixed Drug Eruption Case Study

A case report detailed a fixed drug eruption in a patient using this compound alongside other medications. This highlights the importance of monitoring for adverse reactions when this compound is used in conjunction with other drugs .

Comparative Efficacy and Safety Data

作用机制

Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite following oral administration . This active metabolite is a potent and non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins from arachidonic acid . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain, inflammation, and fever .

相似化合物的比较

Loxoprofen is often compared with other NSAIDs, such as ibuprofen, naproxen, and celecoxib. While all these compounds share similar mechanisms of action, this compound is unique in its rapid conversion to an active metabolite, which may contribute to its efficacy and safety profile . Unlike ibuprofen and naproxen, this compound is available in various formulations, including transdermal patches, which offer an alternative route of administration for patients who may experience gastrointestinal side effects from oral NSAIDs .

Similar compounds include:

Ibuprofen: Another propionic acid derivative NSAID used for pain and inflammation.

Naproxen: A propionic acid derivative NSAID with a longer half-life compared to ibuprofen.

Celecoxib: A selective COX-2 inhibitor used for pain and inflammation.

This compound’s unique properties, such as its rapid conversion to an active metabolite and availability in various formulations, make it a valuable option for managing pain and inflammation .

生物活性

Loxoprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. It is primarily employed in the management of pain related to musculoskeletal disorders, postoperative pain, and other inflammatory conditions. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound is a prodrug that is rapidly metabolized in the body to its active form, a trans-alcohol metabolite, which acts as a potent and non-selective inhibitor of cyclooxygenases (COX-1 and COX-2) . The inhibition of these enzymes leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Key Points:

- Prodrug Form: this compound itself has minimal pharmacological activity until converted to its active metabolite.

- COX Inhibition: The active metabolite inhibits both COX-1 (involved in normal physiological functions) and COX-2 (induced during inflammation), thereby reducing pain and inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and high bioavailability. Below is a summary of its key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Bioavailability | 95% |

| Volume of Distribution | 0.16 L/kg |

| Protein Binding | 99% (primarily to albumin) |

| Half-life | Approximately 6 hours |

| Metabolism | Liver (via carbonyl reductase) |

| Elimination Route | 50% renal, 20-30% fecal |

This compound is predominantly eliminated through renal excretion, with a significant portion excreted as metabolites .

Clinical Efficacy

This compound has demonstrated significant analgesic effects in various clinical settings. A study assessing the efficacy of this compound sodium hydrogel patches (LX-P) reported that after two weeks of treatment, 93.33% of patients experienced effective pain relief from chronic inflammatory conditions .

Case Studies

- Efficacy in Musculoskeletal Pain:

- Adverse Effects:

Safety Profile

While this compound is generally well-tolerated, it can be associated with gastrointestinal complications typical of NSAIDs, such as ulcers or bleeding. The localized application via patches may reduce systemic side effects compared to oral administration .

Summary of Adverse Events:

| Adverse Event | Frequency |

|---|---|

| Gastrointestinal issues | Common |

| Respiratory complications | Rare |

| Skin reactions | Occasional |

常见问题

Basic Research Question

Q: What experimental models are commonly used to evaluate the anti-inflammatory efficacy and mechanism of loxoprofen? A:

- In vitro models : Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to assess inhibition of pro-inflammatory mediators (COX-1/2, IL-1β, TNF-α) via qPCR and ELISA .

- In vivo models : Rodent carrageenan-induced paw edema or collagen-induced arthritis to measure dose-dependent reductions in swelling and cytokine levels .

- Key methodological controls : Include NSAID comparators (e.g., ibuprofen) and validate COX selectivity using selective inhibitors (e.g., celecoxib for COX-2) .

Advanced Research Question

Q: How can researchers resolve contradictions in clinical data regarding this compound’s impact on recovery from upper respiratory tract infections (URTIs)? A:

- Contradiction : A 2020 RCT found this compound prolonged URTI recovery by 13 hours vs. placebo, conflicting with assumptions of symptom relief .

- Methodological strategies :

- Conduct meta-analyses to compare studies across populations and NSAID classes.

- Use in vitro viral shedding assays to quantify this compound’s immunosuppressive effects (e.g., reduced IFN-γ production).

- Design longitudinal studies with biomarkers (e.g., CRP levels) to differentiate anti-inflammatory benefits from delayed pathogen clearance .

Basic Research Question

Q: What pharmacokinetic properties of this compound must be considered when designing bioavailability studies? A:

- Key parameters :

- Standard protocols : Cross-over trials with fasting/fed conditions to assess food effects on absorption .

Advanced Research Question

Q: How can Box-Behnken design (BBD) optimize this compound’s formulation for dual-release tablets? A:

- Case study : BBD was applied to optimize immediate-release (IR)/sustained-release (SR) bilayer tablets, with factors including HPMC ratio and Eudragit RL PO concentration .

- Methodology :

Basic Research Question

Q: What are the critical factors in assessing this compound’s safety profile in preclinical studies? A:

- Toxicity endpoints :

- Adverse reaction analysis : Retrospective case reviews (e.g., 21 severe reaction cases linked to CYP polymorphisms) .

Advanced Research Question

Q: How do researchers address stability challenges in this compound sodium tablet formulations, particularly degradation impurities? A:

- Impurity profiling :

- Mitigation strategies : Optimize packaging with desiccants and light-resistant films .

Basic Research Question

Q: What statistical tools are essential for analyzing dose-response relationships in this compound studies? A:

- Dose-response modeling :

- Fit sigmoidal curves using nonlinear regression (e.g., GraphPad Prism).

- Calculate EC50 values for COX inhibition and compare via ANOVA with Tukey post hoc tests .

- Data validation : Ensure power analysis (≥80%) and adjust for multiple comparisons (Bonferroni correction) .

Advanced Research Question

Q: How can transcriptomic approaches elucidate this compound’s role in atherosclerosis and tumor suppression? A:

- Transcriptomic workflows :

- Validation : siRNA knockdown of candidate targets (e.g., RANKL) in orthotopic tumor models .

属性

IUPAC Name |

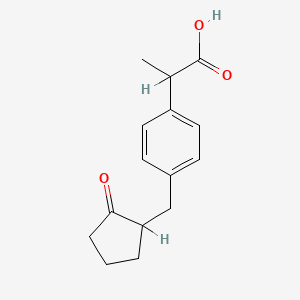

2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBXTVYHTMGZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045164 | |

| Record name | Loxoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity - it is rapidly metabolized to its trans-alcohol form, which is a potent and non-selective inhibitor of cyclooxygenase. Cyclooxygenase (COX) is present in 2 forms, COX-1 and COX-2, with each serving different functions. COX-1 is present in human cells and is constitutively released, performing cellular housekeeping functions such as mucus production and platelet aggregation. COX-2 is induced in human cells post-injury or due to other stimuli, is triggered to appear in large quantities at the sites of injury/stimuli, and is ultimately responsible for the mediation of inflammation and pain. Loxoprofen's active metabolite inhibits both COX isoforms, resulting in reduced expression of several mediators of pain, inflammation, and fever (e.g. prostaglandins, prostacyclin, thromboxane, etc). | |

| Record name | Loxoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

68767-14-6, 80382-23-6 | |

| Record name | Loxoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68767-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loxoprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068767146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loxoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loxoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | loxoprofen acide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOXOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3583H0GZAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Loxoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。